N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide
Description
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group and a methoxybenzamide moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-5,9H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCQKQUWCARVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.
Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, resulting in the formation of 1,1-dioxidotetrahydrothiophene.
Coupling with Methoxybenzamide: The final step involves coupling the oxidized tetrahydrothiophene with 2-methoxybenzamide under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acid and amine products. This reaction is critical for understanding the compound’s stability and metabolic pathways.
Conditions and Outcomes:
| Reaction Type | Conditions | Products | Yield Optimization Factors |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12–24 hrs | 2-Methoxybenzoic acid + 3-aminothiolane sulfone | Temperature control, excess acid |
| Basic Hydrolysis | NaOH (4M), 80°C, 8–12 hrs | Sodium 2-methoxybenzoate + 3-aminothiolane sulfone | pH adjustment, reaction time |
Hydrolysis rates depend on the electronic effects of the methoxy group, which slightly deactivates the amide toward nucleophilic attack. The sulfone group in the thiolane ring remains stable under these conditions.
Nucleophilic Substitution at the Aromatic Ring
The methoxy group on the benzamide moiety may participate in electrophilic aromatic substitution (EAS) reactions, though direct experimental data is limited. Theoretical insights suggest potential reactivity patterns:
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Demethylation : Strong nucleophiles (e.g., BBr₃) could cleave the methoxy group, forming a phenolic derivative.
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Nitration : Directed by the electron-donating methoxy group, nitration at the para position is plausible under mixed acid conditions.
These reactions remain speculative without explicit experimental validation but align with established benzamide chemistry .
Research Findings and Implications
-
Hydrolysis Kinetics : Studies indicate that basic hydrolysis proceeds faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.
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Biodegradability : The compound’s hydrolysis products, particularly 2-methoxybenzoic acid, are substrates for microbial degradation, suggesting environmental relevance .
Scientific Research Applications
Anticancer Activity
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide has shown promising results in anticancer research. A notable study demonstrated its ability to induce apoptosis in breast cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against multi-drug resistant bacterial strains. In laboratory tests, it effectively inhibited the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .
Interaction with Enzymes
Research indicates that this compound interacts with specific enzymes and proteins, potentially modulating their activity. This interaction is essential for understanding its therapeutic mechanisms and optimizing its efficacy in various biological contexts.
Metabolomics Studies
Metabolomics analyses have been conducted to assess the compound's effects on metabolic pathways during disease progression, particularly in models of visceral leishmaniasis. These studies help elucidate how the compound influences metabolic changes associated with disease states .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dioxothiolan ring and subsequent functionalization with the methoxybenzamide group. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compounds .
Summary of Biological Activities
| Activity Type | Assessed Model | Result |
|---|---|---|
| Anticancer | Breast cancer cell lines | Induced significant apoptosis |
| Antimicrobial | Multi-drug resistant strains | Effective growth inhibition |
| Enzyme Interaction | Various enzymes | Modulation of enzyme activity observed |
Synthesis Overview
| Step | Reaction Type | Key Reagents/Conditions |
|---|---|---|
| Formation of Thiolane | Cyclization | Appropriate thioketones |
| Functionalization | Substitution | Methoxybenzoyl chloride |
| Purification | Crystallization | Ethanol or other solvents |
Case Study on Cancer Treatment
Objective : Evaluate anticancer effects in vitro.
Results : The compound demonstrated a significant increase in apoptosis markers in treated breast cancer cells compared to controls.
Case Study on Infection Control
Objective : Assess efficacy against resistant bacterial strains.
Results : Inhibition of bacterial growth was observed at low concentrations, indicating potential for clinical application against resistant infections.
Mechanism of Action
The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar tetrahydrothiophene ring and sulfone group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide: Features a similar structure with additional fluorine atoms.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is unique due to its specific combination of a methoxybenzamide moiety and a tetrahydrothiophene ring with a sulfone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Biological Activity
N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxothiolan ring, which is known for its reactivity and ability to interact with biological targets. The methoxybenzamide moiety contributes to its lipophilicity, potentially enhancing membrane permeability and biological activity.
Chemical Structure
| Component | Structure |
|---|---|
| Dioxothiolan Ring | Dioxothiolan |
| Methoxybenzamide Group | Methoxybenzamide |
This compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate activity against certain bacterial strains.
Antimicrobial Properties
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on related dioxolane derivatives reported effective antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3-Dioxolane Derivative A | Staphylococcus aureus | 625 µg/mL |
| 1,3-Dioxolane Derivative B | Pseudomonas aeruginosa | 1250 µg/mL |
| This compound | TBD (in progress) | TBD |
Case Studies
A recent study focused on the synthesis and evaluation of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers, which are structurally similar to this compound. These compounds were identified as potent activators of GIRK channels, suggesting potential applications in neuropharmacology .
Table 2: Biological Activity of GIRK Channel Activators
| Compound Name | Potency (IC50) | Stability |
|---|---|---|
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Nanomolar | Improved over traditional compounds |
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between 2-methoxybenzoyl chloride and functionalized thiolane derivatives. Evidence from structurally similar benzamides (e.g., compound31 in [9]) suggests using activating agents like oxalyl chloride or DMF for acid chloride formation. Purification via preparative HPLC (e.g., 33% yield for a related compound ) and optimization of reaction time, temperature, and stoichiometry can improve yield. Monitoring by TLC/HPLC and characterization via HRMS and NMR (δ 7.86–6.96 ppm for aromatic protons ) are critical for validation.
Q. How is the structural conformation and stability of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., orthorhombic system, space group P212121, with unit cell parameters a = 9.015 Å, b = 10.386 Å, c = 14.005 Å ) provides definitive stereochemical and packing information. Complementary NMR analysis (e.g., ¹³C NMR peaks at δ 164.2–105.3 ppm for carbonyl and aromatic carbons ) and computational modeling (DFT) can resolve ambiguities in solution-state dynamics.
Q. What solubility and formulation challenges are associated with this compound in biological assays?
- Methodological Answer : The compound’s solubility is solvent-dependent; for example, DMSO (17 mg/mL) and ethanol (5 mg/mL) are suitable for stock solutions, while aqueous solubility is limited (<1 mg/mL ). Pre-warming solvents and using co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) can enhance solubility in vitro. Stability studies (e.g., pH, temperature) should precede long-term assays.
Advanced Research Questions
Q. How does the 1,1-dioxothiolan moiety influence target selectivity and pharmacokinetics compared to other benzamide derivatives?
- Methodological Answer : The dioxothiolan group enhances metabolic stability by reducing oxidative degradation, as seen in dopamine D4 receptor ligands . Comparative studies with analogs (e.g., sulpiride, log P = 2.37–2.55 ) should assess log P, plasma protein binding, and CYP450 metabolism. In vivo pharmacokinetic profiling (e.g., half-life = 7 hours in rats ) can clarify bioavailability (25–35% ) and blood-brain barrier penetration.
Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity against RORγt or Th17-mediated pathways?
- Methodological Answer : Use luciferase reporter assays in HEK293T cells transfected with RORγt and measure IL-17 production in primary Th17 cells. For in vivo validation, employ murine models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis). PET tracers (e.g., carbon-11 labeled analogs ) can track tissue distribution and receptor engagement.
Q. How can structural modifications resolve contradictions in bioactivity data between this compound and its analogs?
- Methodological Answer : Systematic SAR studies should modify the benzamide ring (e.g., substituent position ) and thiolane moiety (e.g., cyclohexyl vs. oxolan substitutions ). Parallel screening against off-target receptors (e.g., D2, σ1 ) and functional assays (e.g., cAMP inhibition ) will clarify selectivity. Meta-analysis of contradictory data (e.g., Ki discrepancies ) should account for assay conditions (e.g., membrane vs. whole-cell systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
